1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one 1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 102616-97-7
VCID: VC0011423
InChI: InChI=1S/C10H13N3O/c1-2-7-11-13-9-6-4-3-5-8(9)12-10(13)14/h3-6,11H,2,7H2,1H3,(H,12,14)
SMILES: CCCNN1C2=CC=CC=C2NC1=O
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol

1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one

CAS No.: 102616-97-7

VCID: VC0011423

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one - 102616-97-7

Description

"1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one" is a chemical compound that belongs to the benzimidazolone family . Benzimidazolones are structural motifs found in various pharmaceutical and biologically active compounds . A similar compound, "2H-Benzimidazol-2-one,1-(ethylamino)-1,3-dihydro-", also exists within this class, differing by the alkyl group attached to the amino substituent .

A related compound, N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, features a benzimidazole core with propyl and methoxyphenyl substituents . In the synthesis of this compound, a comparable benzimidazole derivative is created through a reaction involving 3-nitro-4-(propylamino)benzoic acid and p-Anisidine, highlighting a method for constructing benzimidazole structures . The resulting compound's structure was confirmed using various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR . Spectroscopic data revealed specific signals indicative of the propyl substituent and the benzimidazole ring .

Research assistant roles often require expertise in data analysis, project management, and a strong understanding of research methodologies . Skills such as data interpretation and collaborative research techniques are essential . A research assistant's resume should showcase analytical prowess and teamwork abilities, highlighting experience in both research and academia .

CAS No. 102616-97-7
Product Name 1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one
Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
IUPAC Name 3-(propylamino)-1H-benzimidazol-2-one
Standard InChI InChI=1S/C10H13N3O/c1-2-7-11-13-9-6-4-3-5-8(9)12-10(13)14/h3-6,11H,2,7H2,1H3,(H,12,14)
Standard InChIKey NAUHFOHIKNZHHH-UHFFFAOYSA-N
SMILES CCCNN1C2=CC=CC=C2NC1=O
Canonical SMILES CCCNN1C2=CC=CC=C2NC1=O
Synonyms 2H-Benzimidazol-2-one,1,3-dihydro-1-(propylamino)-(9CI)
PubChem Compound 13508809
Last Modified Jul 17 2023

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